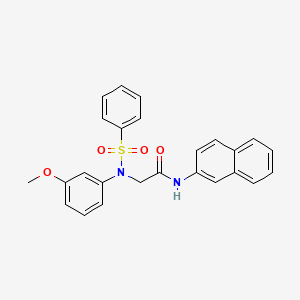
2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile, also known as DMTFDP, is a highly potent and selective inhibitor of protein kinase CK2, which is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. DMTFDP has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile is a highly potent and selective inhibitor of protein kinase CK2, which is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile has been shown to have a wide range of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis, and by sensitizing cancer cells to chemotherapy and radiation therapy. 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile also has anti-inflammatory effects, and has been shown to inhibit the production of pro-inflammatory cytokines. In addition, 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile has neuroprotective effects and has been shown to protect against neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile has several advantages for lab experiments. It is a highly potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cellular processes. 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile is also stable and easy to use in lab experiments. However, 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile has some limitations as well. It is highly toxic and requires careful handling. In addition, its high potency can make it difficult to determine the optimal concentration for experiments.
Direcciones Futuras
There are several future directions for the study of 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its potential use in the treatment of other diseases, such as inflammation and neurodegenerative disorders. Additionally, further research is needed to elucidate the mechanisms underlying the anti-cancer and neuroprotective effects of 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile.
Métodos De Síntesis
2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile can be synthesized through a multistep process that involves the reaction of 2,6-dimethylpyrimidine-4-carboxylic acid with trifluoromethyl iodide and potassium carbonate in dimethylformamide to form 2,6-dimethyl-4-trifluoromethylpyrimidine-5-carboxylic acid. The acid is then converted into the corresponding amide using thionyl chloride and dimethylamine, followed by the reaction with sodium cyanide to form 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile.
Aplicaciones Científicas De Investigación
2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, and to induce apoptosis in cancer cells. In addition, 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile has been studied for its potential use in the treatment of other diseases, such as inflammation, neurodegenerative disorders, and viral infections.
Propiedades
IUPAC Name |
2,6-dimethyl-4,4-bis(trifluoromethyl)-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N3/c1-4-6(3-16)7(8(10,11)12,9(13,14)15)18-5(2)17-4/h1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCSIVDINZDXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N=C(N1)C)(C(F)(F)F)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807930.png)
![N-benzyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5807936.png)
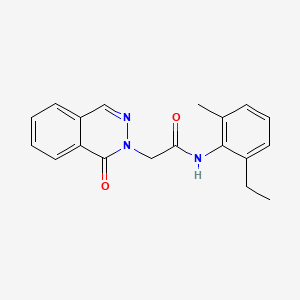
![3-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807953.png)
![2-chloro-N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5807959.png)

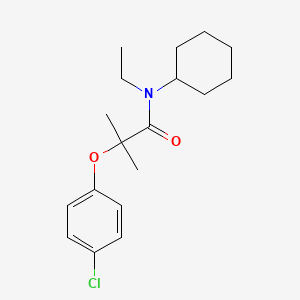
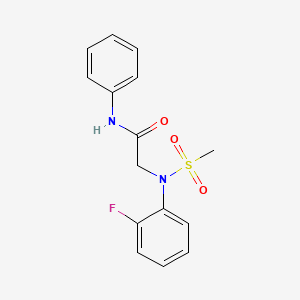

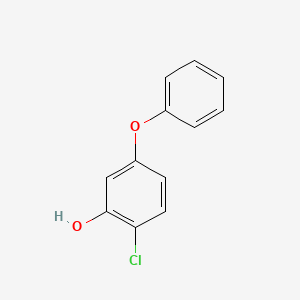
![4-({[5-(1-piperidinyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5807997.png)
![{2-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5808013.png)
![1-[(4-ethoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5808019.png)
